3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with a ketone group at position 2. Key structural features include:
- 4-Chlorobenzenesulfonyl group at position 3: This electron-withdrawing substituent enhances electrophilicity and may influence binding interactions.
- 6-Fluoro substituent: Fluorine’s electronegativity can improve metabolic stability and membrane permeability.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-4-2-3-5-16(15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVWPFJJARJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach starts with the preparation of the 4-chlorobenzenesulfonyl chloride, which is then reacted with a suitable quinoline derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzenesulfonyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structure allows it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been tested against several cancer cell lines with the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 7.8 | Inhibition of cell proliferation via cell cycle arrest |
| HeLa (Cervical Cancer) | 6.5 | Modulation of signaling pathways related to tumor growth |
The mechanism involves the activation of intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and subsequent caspase activation.
Biological Studies
The compound serves as a valuable probe in biological research. Its ability to modulate specific biochemical pathways allows researchers to study interactions involving quinoline derivatives.
Materials Science
In materials science, the compound's unique properties make it suitable for the development of organic semiconductors and light-emitting diodes (LEDs). The structural features contribute to its functionality in electronic applications.
Industrial Applications
The chemical properties of this compound make it useful in developing specialty chemicals and intermediates for various industrial processes.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one against multiple cancer cell lines. The findings demonstrated that the compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways, suggesting potential for further development as an anticancer agent.
Case Study 2: Biological Pathway Modulation
Another study focused on the compound's role as a biochemical probe. Researchers utilized the compound to investigate its effects on signaling pathways associated with inflammation and cancer progression. The results indicated significant modulation of these pathways, providing insights into its mechanisms of action.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzenesulfonyl Group
a. Chlorine Position (4-Chloro vs. 3-Chloro)
- Target Compound : 4-Chlorobenzenesulfonyl group (para-substitution) .
- Analogue: 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (). The meta-chloro substitution on the benzenesulfonyl group may reduce electronic effects compared to para-substitution.
b. Sulfonyl Group Substituents (Chloro vs. Isopropyl)
- Analogue: 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (). 4-Isopropylphenylsulfonyl group: Bulky isopropyl substituent increases hydrophobicity and steric hindrance compared to 4-chlorobenzenesulfonyl.
Variations in the Benzyl Substituent
a. Position of Methyl Group (2-Methyl vs. 4-Methyl)
- Target Compound : 2-Methylbenzyl group (ortho-substitution).
- Analogue: 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one (). 4-Methylbenzyl (para-substitution): Reduces steric hindrance compared to ortho-methyl, possibly enhancing conformational flexibility.
b. Chlorine Substituent on Benzyl Group
- Analogue: 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one (). 2-Chlorobenzyl group: Introduces an electron-withdrawing chlorine atom, which may affect aromatic interactions. 6-Methoxy substituent: Unlike fluorine, methoxy is electron-donating, altering electronic density on the quinoline core.
Quinolinone Core Modifications
- Target Compound : 6-Fluoro substituent.
- Analogue: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (). 7-Chloro and 1-cyclopropyl groups: Expands halogenation and introduces a strained cyclopropane ring, enhancing structural complexity.
Research Findings and Limitations
- Biological Activity: No pharmacological data are available in the evidence. Structural comparisons suggest that substituent variations could modulate interactions with targets like enzymes or receptors.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core with various functional groups, including a chlorobenzenesulfonyl moiety and a fluoro group. These substituents contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈ClF N₂O₃S |
| Molecular Weight | 396.88 g/mol |
| CAS Number | Not available |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to various cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Research has indicated that compounds within the dihydroquinoline class often exhibit significant antimicrobial activity. A study assessing similar compounds found that modifications in the structure, such as the introduction of halogens or sulfonyl groups, can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation in vitro by inducing apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of synthesized quinoline derivatives.
- Method : In vitro testing against various bacterial strains.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was employed to determine cell viability post-treatment with the compound.
- Results : Significant reduction in viability was observed in MCF-7 breast cancer cells at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
